1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid
Description
1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a thienylcarbonylamino substituent.
Properties
Molecular Formula |
C12H15NO3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(thiophene-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO3S/c14-10(9-5-4-8-17-9)13-12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
VJDBZELGARDCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Thienylcarbonyl Intermediate: The thienylcarbonyl group can be synthesized through the acylation of thiophene with an appropriate acyl chloride.
Amide Bond Formation: The thienylcarbonyl intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the thienyl ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups attached to the thienyl ring.
Scientific Research Applications
1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Thienylcarbonyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Diversity : The thienylcarbonyl group in the target compound introduces sulfur-based aromaticity, contrasting with electron-withdrawing fluorine (e.g., ) or bulky sulfonamide groups (e.g., ). This may enhance lipophilicity and alter metabolic stability compared to phenyl derivatives.
Physicochemical Properties
- Melting Points: Analogous 1-amino-1-cyclohexanecarboxylic acid derivatives exhibit high melting points (>300°C), attributed to strong hydrogen bonding and crystalline packing .
- Solubility: The thienyl group’s moderate polarity may improve organic solvent solubility compared to polar sulfonamide derivatives (e.g., ) but reduce aqueous solubility relative to hydroxy-substituted analogs (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid ).
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